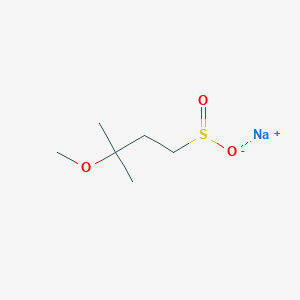

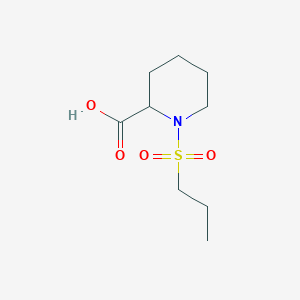

![molecular formula C11H13ClN2O3S B2963529 N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide CAS No. 2097883-01-5](/img/structure/B2963529.png)

N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide, also known as CBPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have several unique properties that make it a promising candidate for a variety of biochemical and physiological studies. In

Scientific Research Applications

Platinum(II)-Catalyzed Cyclizations

Researchers have explored the utility of cyclic enesulfonamides, enecarbamates, or enamides, similar in chemical nature to N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide, in cyclization reactions catalyzed by platinum(II) chloride. This process is significant for generating quaternary-substituted carbon centers within various heterocyclic ring systems, demonstrating yields ranging from 50% to 83% (Harrison, Patrick, & Dake, 2007).

Photophysical Studies of Copolymers

The solution behavior of associative pyrenesulfonamide-labeled polyacrylamides has been the subject of photophysical studies. These studies delve into the associative characteristics of copolymers containing less than 0.5 mol% N-[(1-pyrenylsulfonamido)ethyl]acrylamide in aqueous solutions, uncovering insights into their inherent blockiness or short runs of the pyrenesulfonamide label in dilute solutions and their intermolecular associations above a critical concentration (Ezzell, Hoyle, Creed, & McCormick, 1992).

Synthesis of Benzenesulfonamide Derivatives

Research has also focused on the synthesis and biological evaluation of novel benzenesulfonamide derivatives. This includes the exploration of chemical reactivity towards synthesizing pyrazolyl and isoxazolyl-phenyl benzenesulfonamide derivatives. Some chlorinated compounds in this category have exhibited excellent in vitro antitumor activity, underscoring the therapeutic potential of these compounds (Fahim & Shalaby, 2019).

Light Scattering Characterization of Polymer Solutions

Studies using static and dynamic light scattering measurements on solutions of a polyacrylamide containing small amounts of 2-(N-ethylperfluorooctanesulfonamido)ethyl acrylate comonomer have been performed. These copolymers show significant viscosity enhancements, indicative of large aggregates even at very low concentrations, providing insights into the behavior of hydrophobically associating polymers in solutions (Seery, Yassini, Hogen-Esch, & Amis, 1992).

properties

IUPAC Name |

N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3S/c1-2-11(15)13-6-7-14-18(16,17)10-5-3-4-9(12)8-10/h2-5,8,14H,1,6-7H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRWVDQFRQCQBFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

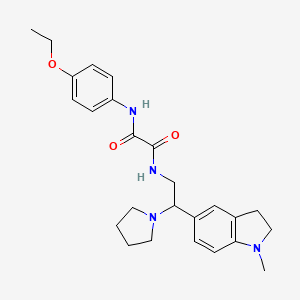

![2-[[1-(Pyridin-3-ylmethyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2963450.png)

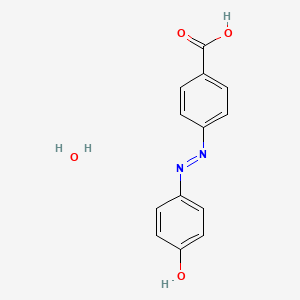

![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)

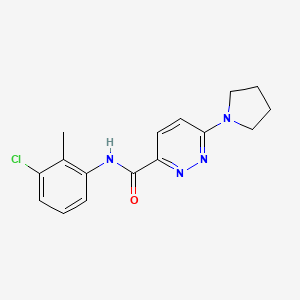

![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)

![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)

![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)

![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)